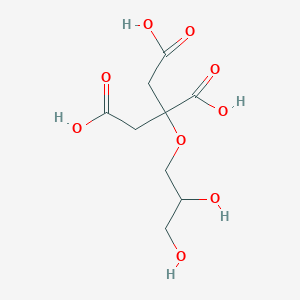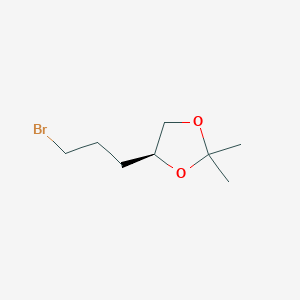![molecular formula C12H30N2Si2 B13815084 Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
Piperazine, 1,4-bis[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is a chemical compound with the molecular formula C12H30N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[(trimethylsilyl)methyl]- typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Piperazine+2(Trimethylsilyl chloride)→Piperazine, 1,4-bis[(trimethylsilyl)methyl]-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-methyl-4-(trimethylsilyl)-: This compound has a similar structure but with only one trimethylsilyl group.
1,4-Bis(trimethylsilyl)piperazine: Another similar compound with two trimethylsilyl groups but different substitution patterns.
Uniqueness
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for silicon-containing materials makes it valuable in various applications .
Propiedades
Fórmula molecular |
C12H30N2Si2 |
|---|---|
Peso molecular |
258.55 g/mol |
Nombre IUPAC |
trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane |
InChI |
InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3 |
Clave InChI |
FXFDFQGVUFWWTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
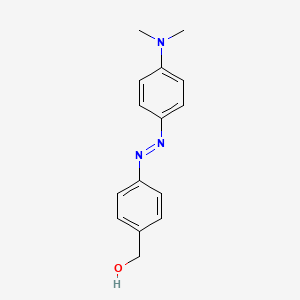
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
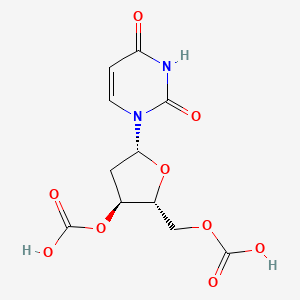

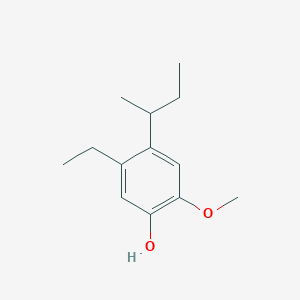
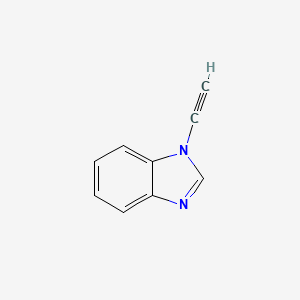
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
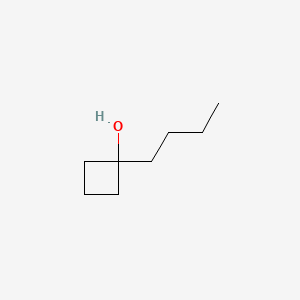
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
